![molecular formula C8H3BrF3NOS B3032030 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene CAS No. 948294-38-0](/img/structure/B3032030.png)
2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Overview
Description
“2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H3BrF3NOS . It is a versatile material used in scientific research.
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene” consists of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The average mass is 298.080 Da and the monoisotopic mass is 296.907074 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 285.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.3±3.0 kJ/mol and the flash point is 126.4±27.3 °C . The index of refraction is 1.548 and the molar refractivity is 54.9±0.5 cm3 . It has 1 H bond acceptor, 0 H bond donors, 2 freely rotating bonds, and 1 Rule of 5 violation .Scientific Research Applications
- Tetrasubstituted Alkenes : 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This reaction pathway allows for the introduction of diverse functional groups into alkenes, expanding the toolbox for organic chemists.
- Access to Organofluorine Compounds : Researchers have utilized 2-bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene to prepare 2-, 3-, and 4-(trifluoromethoxy) phenyllithiums. These intermediates serve as versatile building blocks for the synthesis of various organofluorine compounds . Fluorinated molecules find applications in pharmaceuticals, agrochemicals, and materials science.
Organic Synthesis and Functionalization
Fluorine Chemistry
properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREVEYHDZHNTGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650260 | |
Record name | 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene | |
CAS RN |
948294-38-0 | |
Record name | 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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